2-Bromo-4-mercaptobenzoic acid

概要

説明

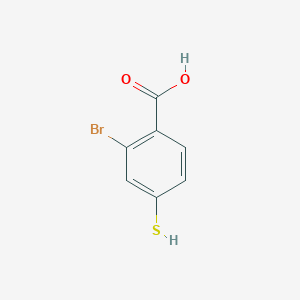

2-Bromo-4-mercaptobenzoic acid is an organic compound with the molecular formula C7H5BrO2S. It is characterized by the presence of a bromine atom at the second position and a thiol group at the fourth position on the benzoic acid ring. This compound is known for its applications in various fields, including chemistry, biology, and material science .

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of 2-Bromo-4-mercaptobenzoic acid typically involves the bromination of 4-mercaptobenzoic acid. The reaction is carried out in the presence of a brominating agent such as bromine or N-bromosuccinimide (NBS) in an appropriate solvent like acetic acid or chloroform. The reaction conditions, including temperature and reaction time, are optimized to achieve high yield and purity .

Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow processes to ensure consistent quality and scalability. The use of automated reactors and precise control of reaction parameters are crucial for large-scale synthesis .

化学反応の分析

Types of Reactions: 2-Bromo-4-mercaptobenzoic acid undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.

Oxidation Reactions: The thiol group can be oxidized to form disulfides or sulfonic acids.

Reduction Reactions: The carboxylic acid group can be reduced to form alcohols or aldehydes

Common Reagents and Conditions:

Substitution Reactions: Reagents like sodium azide or potassium thiocyanate in polar solvents.

Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride

Major Products Formed:

Substitution Reactions: Products include substituted benzoic acids with different functional groups.

Oxidation Reactions: Products include disulfides or sulfonic acids.

Reduction Reactions: Products include alcohols or aldehydes

科学的研究の応用

Analytical Chemistry

2-Bromo-4-mercaptobenzoic acid is utilized as a dye molecule in laser optical focusing experiments. Its ability to absorb light at specific wavelengths allows for its application in multiplexed detection systems, enhancing analytical techniques such as fluorescence spectroscopy and imaging .

Key Features:

- Acts as a fluorescent marker.

- Facilitates the detection of biomolecules through enhanced signal-to-noise ratios.

Biochemical Studies

This compound has demonstrated the ability to bind with various biomolecules, including proteins and nucleic acids. This property is particularly useful in proteomics research, where it can be employed to study protein interactions and functions .

Case Study:

In a study examining protein-ligand interactions, this compound was used to label target proteins, allowing researchers to visualize binding events through fluorescence microscopy. The results indicated that the compound effectively tagged proteins without altering their functional properties.

Materials Science

The compound is also explored for its role in the synthesis of nanomaterials. It has been shown to participate in the formation of gold nanoparticles, which are important in applications ranging from drug delivery systems to diagnostic imaging .

Table: Comparison of Applications

| Application Area | Specific Use Case | Key Benefits |

|---|---|---|

| Analytical Chemistry | Fluorescent marker for spectroscopy | Enhanced detection sensitivity |

| Biochemical Studies | Protein labeling for interaction studies | Non-intrusive tagging |

| Materials Science | Synthesis of gold nanoparticles | Versatile applications in nanotechnology |

作用機序

The mechanism of action of 2-Bromo-4-mercaptobenzoic acid involves its interaction with specific molecular targets. The thiol group can form covalent bonds with cysteine residues in proteins, affecting their function. The bromine atom can participate in halogen bonding, influencing molecular recognition and binding. These interactions can modulate various biochemical pathways and cellular processes .

類似化合物との比較

4-Bromo-2-mercaptobenzoic acid: Similar structure but with different positional isomerism.

2-Bromo-4-sulfanylbenzoic acid: Another name for 2-Bromo-4-mercaptobenzoic acid, emphasizing the thiol group

Uniqueness: this compound is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. The presence of both bromine and thiol groups allows for diverse chemical modifications and interactions, making it a versatile compound in various applications .

生物活性

2-Bromo-4-mercaptobenzoic acid (BMBA) is an organic compound characterized by a bromine atom at the second position and a thiol group at the fourth position of the benzoic acid ring. Its molecular formula is CHBrOS. This compound has garnered attention for its potential biological activities, particularly in medicinal chemistry and biochemistry.

BMBA is soluble in organic solvents such as chloroform, DMSO, and methanol, with a melting point of 188-190°C. Its unique functional groups (bromine and thiol) contribute to its reactivity and potential biological activities, making it a valuable candidate for exploring new therapeutic avenues .

Antimicrobial Activity

BMBA has been studied in the context of its antimicrobial properties. Similar compounds, such as 2-mercaptobenzothiazole derivatives, exhibit significant antibacterial activity against various strains, including Staphylococcus aureus and Escherichia coli . Research indicates that derivatives of mercaptobenzoic acids can inhibit bacterial growth effectively.

Antitumor Activity

Compounds structurally related to BMBA have shown promise in antitumor activity. For instance, certain derivatives have been reported to inhibit cancer cell proliferation through mechanisms involving apoptosis and cell cycle arrest . The bromine substitution may enhance the interaction with biological targets, potentially increasing efficacy.

Anti-inflammatory Effects

The anti-inflammatory properties of BMBA can be inferred from studies on similar mercaptobenzoic acids. These compounds have been reported to reduce inflammation markers in various models, suggesting that BMBA may also exhibit such effects .

The mechanisms through which BMBA exerts its biological effects are not fully elucidated; however, several pathways have been proposed based on related compounds:

- Enzyme Inhibition : BMBA may act as an inhibitor for various enzymes involved in inflammatory responses and microbial metabolism.

- Reactive Oxygen Species (ROS) Modulation : Compounds with thiol groups often interact with ROS, potentially leading to reduced oxidative stress in cells.

- Binding Interactions : The bromine atom may facilitate binding to specific biomolecules or receptors, enhancing the compound's biological activity.

Case Studies

- Antibacterial Activity Study : A study evaluating the antibacterial properties of BMBA derivatives showed promising results against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values indicated effectiveness comparable to standard antibiotics .

- Antitumor Activity Assessment : In vitro assays demonstrated that certain BMBA derivatives inhibited the proliferation of cancer cell lines significantly more than their non-brominated counterparts, indicating the potential role of bromination in enhancing biological activity .

Data Table: Biological Activities of this compound

特性

IUPAC Name |

2-bromo-4-sulfanylbenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5BrO2S/c8-6-3-4(11)1-2-5(6)7(9)10/h1-3,11H,(H,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VGINVQDGXYNJMW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1S)Br)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5BrO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90407786 | |

| Record name | 2-BROMO-4-MERCAPTOBENZOIC ACID | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90407786 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

233.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7041-50-1 | |

| Record name | 2-BROMO-4-MERCAPTOBENZOIC ACID | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90407786 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。